N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the aniline ring, along with a dipropoxyethyl substituent on the nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline typically involves the reaction of 2-methoxy-6-methylaniline with 2,2-dipropoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diethyl-N-(2-propoxyethyl)aniline
- N-Propoxyethyl-2,6-diethyl aniline
- N-methyl-N-{2-[(2-propoxyethyl)amino]ethyl}cyclopropanamine
Uniqueness
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, along with the dipropoxyethyl substituent on the nitrogen atom. This unique combination of substituents imparts specific chemical and biological properties to the compound, distinguishing it from other similar aniline derivatives .
Eigenschaften
CAS-Nummer |
61365-98-8 |
---|---|
Molekularformel |
C16H27NO3 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
N-(2,2-dipropoxyethyl)-2-methoxy-6-methylaniline |
InChI |
InChI=1S/C16H27NO3/c1-5-10-19-15(20-11-6-2)12-17-16-13(3)8-7-9-14(16)18-4/h7-9,15,17H,5-6,10-12H2,1-4H3 |
InChI-Schlüssel |
VORLHHPUDFYAHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CNC1=C(C=CC=C1OC)C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.